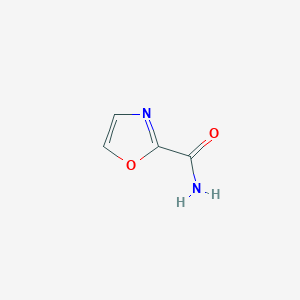

Oxazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCMVACJJSYDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594945 | |

| Record name | 1,3-Oxazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884539-45-1 | |

| Record name | 1,3-Oxazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Oxazole 2 Carboxamide Exploration

The history of oxazole (B20620) chemistry dates back to the late 19th century, with the synthesis of 2-methyl oxazole in 1876. semanticscholar.org However, the parent oxazole compound was first prepared much later, in 1947. d-nb.infonih.gov The field gained significant momentum during World War II in connection with research on penicillin, which was initially thought to contain an oxazole core. semanticscholar.orggoogle.com Over the decades, numerous synthetic methods for creating the oxazole ring have been developed, including the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the van Leusen oxazole synthesis. tandfonline.com

The specific exploration of amides attached to the oxazole ring at the 2-position (oxazole-2-carboxamides) appears to be a more recent development. A 2000 patent for oxazole-2-carboxamide herbicides noted that prior art was focused on 2,4-disubstituted oxazole-5-carboxylic acids and 2,5-disubstituted oxazole-4-carboxylic acids, suggesting that the 2-carboxamide (B11827560) regioisomer was a novel area of investigation for herbicidal activity at the time. google.com This indicates that while the broader oxazole class has a long history, focused research into the synthesis and application of oxazole-2-carboxamides is a feature of late 20th and 21st-century chemical science.

Pharmacological Efficacy and Biological Activities of Oxazole 2 Carboxamide Scaffolds

Overview of Broad-Spectrum Biological Activities of Oxazole-2-carboxamide Derivatives

The versatility of the this compound core allows for substitutions that modulate its biological effects, resulting in a broad spectrum of activities. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can act as inhibitors of various enzymes and receptors, contributing to their therapeutic potential. semanticscholar.orgrsc.org These compounds have shown promise in several areas, including:

Antimicrobial Activity: This includes antibacterial, antifungal, and antiviral properties. mdpi.comsmolecule.com

Anticancer Activity: Derivatives have been shown to inhibit cancer cell growth through various mechanisms. tandfonline.combenthamscience.com

Anti-inflammatory Activity: Some oxazole (B20620) derivatives exhibit anti-inflammatory effects. d-nb.info

Other Biological Activities: The scaffold has also been associated with antidiabetic, antiobesity, and antioxidant properties. nih.govd-nb.info

The ability of the oxazole ring to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions contributes to its capacity to bind to a wide range of biological targets. acs.org

Antimicrobial Potential of this compound Analogues

This compound analogues have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens. mdpi.comd-nb.inforesearchgate.net

Antibacterial Activity and Mechanisms of Action

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain N-oxazolyl-carboxamides have shown high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com The mechanism of action often involves the inhibition of essential bacterial processes. Some derivatives have shown inhibitory effects against strains like Staphylococcus aureus and Escherichia coli. nih.govmedicopublication.com The introduction of different substituents on the oxazole ring can significantly influence the antibacterial potency and spectrum. mdpi.com

Antifungal Properties and Targets

Several this compound derivatives have exhibited significant antifungal properties. d-nb.infomdpi.com These compounds have been effective against a range of fungal strains, including Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com The antifungal activity is often attributed to the inhibition of enzymes crucial for fungal cell wall synthesis or other vital cellular processes. For example, some derivatives act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain. acs.orgnih.gov The specific substitutions on the oxazole-carboxamide scaffold play a critical role in determining the antifungal efficacy and the target pathogen. d-nb.infomdpi.com

Antiviral Applications

The antiviral potential of this compound derivatives has been an active area of research. smolecule.comnih.gov Studies have shown that certain analogues can inhibit the replication of various viruses. For example, some oxazole-based compounds have demonstrated activity against human immunodeficiency virus (HIV) and have been investigated for their potential to inhibit the replication of coronaviruses like SARS-CoV-2. smolecule.comnih.gov The mechanism of antiviral action can involve the inhibition of viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. nih.govnih.gov

Anticancer Research Involving this compound Derivatives

The this compound scaffold is a prominent feature in many compounds investigated for their anticancer properties. tandfonline.combenthamscience.comresearchgate.net These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. benthamscience.comaacrjournals.org

Inhibition of Kinases, e.g., EGFR (Epidermal Growth Factor Receptor) by Oxazole-2-carboxamides

A significant area of anticancer research for this compound derivatives has been their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. benthamscience.comresearchgate.net One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC). nih.govrsc.org

Certain this compound derivatives have been designed as potent and selective inhibitors of EGFR. rsc.orgresearchgate.net For instance, some compounds have shown significant inhibitory effects against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors. rsc.org The mechanism of inhibition often involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling pathway and leading to the suppression of cancer cell proliferation and induction of apoptosis. researchgate.net Research has also explored the development of oxadiazole derivatives, a related class of compounds, that can induce the degradation of EGFR, offering another strategy to overcome drug resistance. nih.gov

Cytotoxicity Mechanisms in various Cancer Cell Lines

This compound scaffolds and their derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines through various mechanisms. benthamscience.comresearchgate.net Research indicates that these compounds can interfere with critical cellular processes, leading to the inhibition of tumor cell growth and proliferation. One of the primary mechanisms involves the induction of apoptosis, or programmed cell death, by activating pro-apoptotic pathways within cancer cells.

The anticancer effects of oxazole derivatives are often linked to their ability to modulate key signaling pathways essential for cancer cell survival. For instance, some derivatives have been shown to inhibit the growth of tumor cells by interfering with targets like kinases and transcription factors. The oxazole core is frequently combined with other pharmacophores to enhance its anticancer potential. benthamscience.com

Studies have identified several molecular targets for oxazole derivatives, including STAT3, G-quadruplexes, and tubulin. benthamscience.com By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. benthamscience.com Other targeted pathways include DNA topoisomerase enzymes, protein kinases, and mitochondrial enzymes. benthamscience.comresearchgate.net For example, one study suggested a unique mechanism of action for a sulfinyl-substituted 1,3-oxazole derivative, which showed a high correlation with the DNA topoisomerase IIβ inhibitor aclarubicin. researchgate.net

The cytotoxic efficacy of these compounds has been quantified in various cancer cell lines. A study of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives reported their activity across the NCI-60 cancer cell line panel. researchgate.net The most active compounds demonstrated significant growth inhibition, with one derivative showing GI50 values of 4.56 µM in non-small cell lung cancer (HOP-92), 21.0 µM in breast cancer (MDA-MB-468), and 30.3 µM in melanoma (SK-MEL-5) cell lines. researchgate.net Furthermore, COMPARE analysis suggested that this compound might act as a selective estrogen receptor modulator, similar to Tamoxifen. researchgate.net Another series of sulindac (B1681787) analogs incorporating an oxazole ring showed inhibitory activity against colon (HT29), prostate (PC3), and breast (MDA-MB-231) cancer cell lines, with CC50 values ranging from approximately 1–2 μM to over 50 μM. tandfonline.com

Table 1: Cytotoxic Activity of Selected Oxazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide | Non-Small Cell Lung (HOP-92) | GI50 | 4.56 µM | researchgate.net |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide | Breast (MDA-MB-468) | GI50 | 21.0 µM | researchgate.net |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide | Melanoma (SK-MEL-5) | GI50 | 30.3 µM | researchgate.net |

| Sulindac Oxazole Analog | Colon (HT29) | CC50 | ~1–2 µM to >50 µM | tandfonline.com |

| Sulindac Oxazole Analog | Prostate (PC3) | CC50 | ~1–2 µM to >50 µM | tandfonline.com |

| Sulindac Oxazole Analog | Breast (MDA-MB-231) | CC50 | ~1–2 µM to >50 µM | tandfonline.com |

Role as Succinate Dehydrogenase Inhibitors (SDHi)

This compound derivatives have emerged as a significant class of succinate dehydrogenase inhibitors (SDHIs). acs.org Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. researchgate.net Inhibition of SDH disrupts cellular respiration, making it a key target for the development of fungicides to control fungal pathogens. researchgate.netacs.org

A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were designed and synthesized as SDH inhibitors. acs.org In vitro testing of these compounds against the fungus Magnaporthe grisea revealed potent activity. acs.org Specifically, compounds designated SEZA18 and SEZC7 exhibited EC50 values of 0.17 mg/L and 0.50 mg/L, respectively. acs.org This level of activity was comparable to the commercial fungicide prochloraz (B1679089) (0.15 mg/L) and significantly surpassed that of hymexazol (B17089) (45.5 mg/L). acs.org

Further research into carboxamide derivatives containing a 1,2,3-triazole ring also identified them as novel SDH inhibitors. nih.gov One compound from this series, A3-3, demonstrated significant antifungal activity against several plant pathogenic fungi, with EC50 values of 1.08 µg/mL against Sclerotinia sclerotiorum and 1.67 µg/mL against Rhizoctonia cerealis. nih.gov Enzyme inhibition assays confirmed that these analogs were effective at the enzyme level. nih.gov Molecular docking simulations provided insight into the mechanism, revealing that the inhibitor could interact with key amino acid residues (ARG43, TYR58, and TRP173) of SDH through hydrogen bonds and pi-pi interactions. nih.gov The amide bond is a critical pharmacophore for SDHI fungicides, contributing to their high-efficacy and broad-spectrum activity. researchgate.net

Table 2: Efficacy of Oxazole-based Succinate Dehydrogenase Inhibitors

| Compound | Target Fungus | Efficacy (EC50) | Reference |

| SEZA18 | Magnaporthe grisea | 0.17 mg/L | acs.org |

| SEZC7 | Magnaporthe grisea | 0.50 mg/L | acs.org |

| A3-3 | Sclerotinia sclerotiorum | 1.08 µg/mL | nih.gov |

| A3-3 | Rhizoctonia cerealis | 1.67 µg/mL | nih.gov |

| A3-3 | Gaeumannomyces graminis | 5.30 µg/mL | nih.gov |

| A3-3 | Botrytis cinerea | 8.75 µg/mL | nih.gov |

Anti-inflammatory and Immunomodulatory Effects of this compound

This compound and related isoxazole (B147169) derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. nih.gov These compounds can modulate immune responses and inhibit key mediators of inflammation. smolecule.com Their mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. nih.gov

Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carboxamide have been shown to possess immunoregulatory capabilities. nih.gov For example, the compound MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the humoral immune response in vitro and suppress the production of the pro-inflammatory cytokine TNF-α in human whole blood cultures. nih.gov It also stimulated the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo while inhibiting its eliciting phase. nih.gov Other derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) were observed to modulate T-cell subsets and B-cell levels in lymphoid organs. nih.gov

The anti-inflammatory effects are also evident in animal models. Some oxazole derivatives have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema test, with potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govjddtonline.info The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 is a key aspect of their activity. nih.govsmolecule.com For instance, certain indolyl-isoxazolidine compounds significantly inhibited LPS-induced production of TNF-α and IL-6 in macrophage cells. nih.gov These findings underscore the potential of oxazole scaffolds as a basis for developing new anti-inflammatory and immunomodulatory agents. rsc.org

Enzyme and Receptor Modulation by this compound Scaffolds

This compound scaffolds are versatile structures that can interact with and modulate the activity of various enzymes and receptors, leading to a wide range of biological effects. tandfonline.com These interactions are often highly specific, allowing for the targeted modulation of biological pathways. ontosight.ai

Derivatives of oxazole have been investigated as inhibitors of carbonic anhydrase (CA), particularly the human isoform II (hCA II). nih.govresearchgate.net Potent and selective inhibition of hCA II is a critical mechanism for reducing intraocular pressure in the treatment of glaucoma. nih.gov

A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles demonstrated remarkably potent inhibition profiles against hCA II. nih.gov The design of these inhibitors often focuses on achieving high affinity for the target enzyme. nih.gov Studies on related sulfonamide series have shown that these compounds achieve high efficacy, and their potent and selective inhibition can be rationalized by X-ray crystallography, which reveals the binding mode within the enzyme's active site. nih.govresearchgate.net Further research on isoxazole derivatives also identified compounds with significant inhibitory action against carbonic anhydrase. acs.org For instance, compound AC2, which contains a thiophene (B33073) ring, was the most active in a series, with an IC50 value of 112.3 ± 1.6 μM. acs.org The structure-activity relationship (SAR) studies indicate that the nature and substitution pattern of the aromatic rings attached to the oxazole core are crucial for determining inhibitory potency against different CA isoforms. acs.orgnih.gov

Table 3: Inhibition of Carbonic Anhydrase (CA) by Oxazole/Isoxazole Derivatives

| Compound | Target | Inhibition Metric | Value | Reference |

| AC2 (Isoxazole derivative) | Carbonic Anhydrase | IC50 | 112.3 ± 1.6 µM | acs.org |

| AC3 (Isoxazole derivative) | Carbonic Anhydrase | IC50 | 228.4 ± 2.3 µM | acs.org |

| Acetazolamide (Standard) | Carbonic Anhydrase | IC50 | 18.6 ± 0.5 µM | acs.org |

| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA II | IC50 | 16.7 nM (best) | nih.gov |

A novel class of substituted oxazol-2-one-3-carboxamides has been identified as potent inhibitors of acid ceramidase (AC). cnr.itnih.gov AC is a cysteine hydrolase that plays a pivotal role in regulating the metabolism of ceramides, which are bioactive lipids involved in processes like cell proliferation, signaling, and apoptosis. cnr.itacs.org Inhibition of AC is a therapeutic strategy for conditions where ceramide levels are dysregulated, such as in certain cancers. nih.gov

Initial hits, including 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide, underwent chemical optimization. cnr.itnih.gov This led to the identification of highly potent inhibitors, such as 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, which demonstrated target engagement in human neuroblastoma cells. cnr.itnih.gov Similarly, benzoxazolone carboxamides have been identified as a class of potent, systemically active AC inhibitors that bind covalently to the catalytic cysteine residue with low nanomolar potency. escholarship.org These inhibitors serve as valuable pharmacological tools for investigating the roles of ceramide in various physiological and pathological states. nih.govescholarship.org

Oxazole-containing compounds have been developed as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. frontiersin.org Specifically, oxazole derivatives have been synthesized and evaluated as agonists for PPAR subtypes, including PPARγ. researchgate.net

Research has focused on designing ligands that can selectively or dually activate different PPAR isoforms. One study described oxazole-containing glycine (B1666218) and oximinobutyric acid derivatives as PPARα agonists. nih.gov It was noted that the nature of the spacer connecting the pharmacophore to a lipophilic tail could influence subtype selectivity; compounds with a polymethylene spacer tended to be PPARα selective, whereas those with an aromatic phenylene spacer exhibited dual PPARα/γ agonism. nih.gov Another patent describes carboxylic acid substituted oxazole derivatives as PPARα and PPARγ activators. google.com The modulation of PPARγ is of significant interest as it is involved in adipogenesis, insulin (B600854) sensitivity, and inflammation. frontiersin.org While some synthetic ligands act as full agonists, others, like non-thiazolidinedione derivatives, can bind to the PPARγ receptor without exhibiting transcriptional agonism, thereby modulating its activity through alternative mechanisms such as blocking phosphorylation sites. sigmaaldrich.com

Monoamine Oxidase (MAO) Inhibition Studies

The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a key therapeutic strategy in the management of neurodegenerative disorders such as Parkinson's disease. The this compound scaffold has been investigated as a basis for the development of novel MAO inhibitors.

A series of 2-phenyloxazoles with a carboxamide group at the 4-position have been designed and synthesized to be evaluated as potential inhibitors of human recombinant monoamine oxidases (hrMAOs). Kinetic experiments revealed that these compounds act as competitive MAO inhibitors with a notable selectivity for the MAO-B isoform. The most effective and selective derivatives in this series demonstrated inhibition constants (Kᵢ) in the sub-micromolar range, along with a high selectivity index (Kᵢ MAO-A / Kᵢ MAO-B > 50). nih.gov

One particular derivative, 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide, has emerged as a promising new scaffold. It exhibits high selectivity and a significant inhibitory effect on MAOs in nerve growth factor (NGF)-differentiated PC12 cells, which serve as a model for neuronal cells, without showing cytotoxicity. nih.gov

Furthermore, the combination of the 1,3-oxazole moiety with a benzenesulfonamide (B165840) group has been explored. The resulting compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was found to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B) with IC₅₀ values of 43.3 µM and 3.47 µM, respectively. smolecule.com Molecular docking studies suggest that the inhibitor binds within the substrate cavity of the enzyme, which may account for its moderate MAO-B inhibition potency. smolecule.com The discovery of this compound as an active MAO-B inhibitor opens avenues for the future development of 1,3-oxazole derivatives with a primary benzenesulfonamide substitution for potential use in treating neurodegenerative conditions like Parkinson's disease. smolecule.com

In another study, a series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated as in vitro inhibitors of human MAO. The results indicated that these benzoxazole (B165842) derivatives are potent MAO inhibitors. Specifically, compounds 1d and 2e were identified as the most potent MAO-B inhibitors with IC₅₀ values of 0.0023 µM and 0.0033 µM, respectively. The most significant MAO-A inhibition was observed with compounds 2c and 2e , which had IC₅₀ values of 0.670 µM and 0.592 µM, respectively. nih.gov

Table 1: MAO Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 smolecule.com | ||

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 smolecule.com | ||

| 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide | MAO-B | Sub-micromolar nih.gov | >50 nih.gov | |

| 2-methylbenzo[d]oxazole derivative 1d | MAO-B | 0.0023 nih.gov | ||

| 2-methylbenzo[d]oxazole derivative 2e | MAO-A | 0.592 nih.gov | ||

| 2-methylbenzo[d]oxazole derivative 2e | MAO-B | 0.0033 nih.gov | ||

| 2-methylbenzo[d]oxazole derivative 2c | MAO-A | 0.670 nih.gov |

Other Therapeutic Potentials (e.g., Antidiabetic, Antitubercular, Antiparasitic, Analgesic)

The versatility of the this compound scaffold extends to a range of other therapeutic applications, including antidiabetic, antitubercular, antiparasitic, and analgesic activities. nih.govd-nb.infotandfonline.comresearchgate.net

Antidiabetic Activity: Novel 1,3-dioxane (B1201747) carboxylic acid derivatives incorporating a substituted oxazole as a lipophilic heterocyclic tail have been designed and synthesized as potential peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists. nih.gov The lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (13b ), demonstrated significant hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models. nih.gov The oxazole moiety is a component of several medicinal compounds, including the antidiabetic agent aleglitazar. nih.gov

Antitubercular Activity: The oxazole scaffold has been a starting point for the development of new antitubercular agents. For instance, an oxazole benzyl (B1604629) ester, discovered through serendipity, led to further structure-activity relationship (SAR) studies. nih.gov This research resulted in the development of N-benzyl imidazo[1,2-a]pyridine-3-carboxamides, which showed potent antitubercular activity and improved metabolic stability compared to the initial oxazole/oxazoline (B21484) scaffolds. nih.gov Specifically, an oxazole derivative (2 ) demonstrated good potency against various clinical strains of Mycobacterium tuberculosis with MIC values ranging from 1 to 9 µM. nih.gov In other research, new derivatives of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were synthesized, with some compounds showing potent activity against M. tuberculosis. semanticscholar.org

Antiparasitic Activity: Oxazole derivatives have shown promise as antiparasitic agents. The natural antibiotic A-33853, which contains a 1,3-benzoxazole-4-carboxylic acid core, and its analogues have been found to possess novel antileishmanial chemotypes. mdpi.com In the search for treatments for Chagas disease, caused by Trypanosoma cruzi, a series of substituted indoles were identified through phenotypic screening. acs.org Optimization of these compounds, including the synthesis of 2,5-dimethyl-N-(4-(methylsulfonamido)benzyl)oxazole-4-carboxamide, was undertaken to improve their antiparasitic properties. acs.org

Analgesic Activity: Derivatives of isoxazole carboxamide have been synthesized and evaluated for their analgesic potential. researchgate.net In one study, all synthesized carboxamide derivatives displayed low to moderate analgesic activity in mice. researchgate.net The compound with a methoxy (B1213986) group (B2 ) showed high analgesic activity, comparable to the standard drug tramadol, in both the acetic acid-induced writhing assay and the hot plate test. researchgate.net Further investigation suggested that the analgesic effects of some of these compounds are mediated through a non-opioid receptor pathway. researchgate.net

Table 2: Other Therapeutic Activities of this compound Derivatives

| Therapeutic Area | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Antidiabetic | 1,3-dioxane carboxylic acid with oxazole | Lead compound 13b showed potent hypoglycemic and insulin-sensitizing effects. | nih.gov |

| Antitubercular | Oxazole benzyl ester derivative 2 | Good potency against clinical M. tuberculosis strains (MIC = 1–9 µM). | nih.gov |

| Antitubercular | 2-(benzo[d]oxazol-2-ylthio) derivatives | Compounds 6b and 6h showed increased potency. | semanticscholar.org |

| Antiparasitic | 1,3-benzoxazole-4-carboxylic acid analogue | Novel antileishmanial chemotypes discovered. | mdpi.com |

| Antiparasitic | 1H-indole-2-carboxamides | Optimization led to compounds with anti-Trypanosoma cruzi activity. | acs.org |

| Analgesic | Isoxazole carboxamide derivative B2 | High analgesic activity comparable to tramadol. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxazole 2 Carboxamide Analogues

Elucidation of Pharmacophores and Key Substituents for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. researchgate.net For oxazole-based compounds, the oxazole (B20620) ring itself is a vital pharmacophoric element. semanticscholar.orgresearchgate.net This five-membered aromatic heterocycle, with its specific arrangement of nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological targets like enzymes and receptors, including hydrogen bonding, π–π stacking, and hydrophobic interactions. semanticscholar.orgtandfonline.comrsc.org

SAR studies have identified several key features that often contribute to the activity of oxazole derivatives:

The Oxazole Core: The planar, aromatic structure of the oxazole ring serves as a rigid scaffold, positioning the necessary substituents in a precise orientation for target binding. rsc.org

Substituents as Interaction Points: The groups attached to the C2, C4, and C5 positions of the oxazole ring play a pivotal role in determining the compound's biological profile. nih.govresearchgate.net These substituents can act as hydrogen bond donors or acceptors, occupy hydrophobic pockets, or form other crucial interactions with the target protein. tandfonline.comrsc.org

The Carboxamide Linker: In oxazole-2-carboxamides, the carboxamide group (-CONH-) is a critical functional group. It is a common motif in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets, thereby anchoring the molecule in the active site.

For example, in a series of 2-phenyl-oxazole-4-carboxamide derivatives identified as apoptosis inducers, the core structure containing the phenyl group, the oxazole ring, and the carboxamide linker was essential for activity. nih.gov The specific nature and position of substituents on these core elements were then explored to optimize potency. nih.gov Similarly, studies on various oxazole derivatives have highlighted that the type and placement of substituents are fundamental in defining their therapeutic potential, whether as anticancer, antimicrobial, or anti-inflammatory agents. chemmethod.comnih.govresearchgate.net

Table 1: Key Pharmacophoric Features of Oxazole-2-carboxamide Analogues

| Feature | Role in Biological Activity | Typical Interactions |

|---|---|---|

| Oxazole Ring | Rigid scaffold for orienting substituents | π–π stacking, van der Waals forces |

| Carboxamide Group | Anchoring the molecule to the target | Hydrogen bonding (donor and acceptor) |

| Substituents at C2, C4, C5 | Modulating potency and selectivity | Hydrophobic interactions, hydrogen bonding, electrostatic interactions |

Impact of Substitutions at Different Positions of the Oxazole Ring on Activity

The reactivity and electronic properties of the oxazole ring are not uniform across all positions. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while electrophilic substitution generally occurs at C5 or C4, especially when activating groups are present. clockss.orgpharmaguideline.comwikipedia.org This inherent reactivity influences how substitutions at different positions impact biological activity.

The 2-position of the oxazole ring is directly attached to the defining carboxamide group. Modifications in this region often involve altering the substituents on the carboxamide nitrogen or replacing the entire carboxamide group. However, direct substitution on the C2 carbon itself (aside from the carboxamide) is also a key strategy.

Research has shown that the 2-(halomethyl) derivatives of oxazoles are versatile scaffolds for synthetic modifications at this position. nih.gov These reactive intermediates allow for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse array of 2-substituted analogues. nih.gov For instance, lithiation at the C2 position allows for subsequent reactions with electrophiles, although this can sometimes be complicated by ring-opening. nih.gov Another approach involves the deprotonation and alkylation of 2-methyl-4,5-diaryloxazoles to introduce extended functional groups. nih.gov The nature of the group attached to the carboxamide nitrogen is also critical. In studies of thiazole-5-carboxamides, structurally similar to oxazoles, varying the aryl group on the amide resulted in significant changes in anticancer activity, demonstrating the importance of this substituent for target engagement. mdpi.com

In the development of acid ceramidase inhibitors, a series of oxazol-2-one-3-carboxamides were synthesized with various substituents at the C4 and C5 positions. nih.govcnr.it The study involved placing different substituted phenyl rings at these positions. It was found that introducing groups like fluorine or methoxy (B1213986) on a C5-phenyl ring could enhance potency. nih.gov Furthermore, replacing the phenyl ring at C5 with various heteroaryl groups was explored to understand the electronic and steric requirements for optimal activity. nih.gov In another study on vanadium catalysts, a methyl group at the C5 position of an oxazole ligand imposed a steric hindrance that prevented co-planarity between heterocyclic rings, which in turn increased catalyst activity. mdpi.com Conversely, a methyl group at the C4 position was found to reduce catalyst activity. mdpi.com These findings underscore that even small alkyl groups at the C4 and C5 positions can significantly modulate the molecule's conformation and biological or chemical activity.

Table 2: Effect of Substitutions on the Oxazole Ring

| Position | Type of Modification | Impact on Activity | Example Context |

|---|---|---|---|

| C2 | Introduction of alkylamino, alkoxy, or alkylthio groups via halomethyl intermediate | Diversifies functionality for potential new target interactions | Synthesis of extended oxazoles nih.gov |

| C4 | Addition of a methyl group | Reduced catalyst activity | Vanadium catalysts for polymerization mdpi.com |

| C5 | Addition of a methyl group | Increased catalyst activity due to steric effects | Vanadium catalysts for polymerization mdpi.com |

| C5 | Introduction of substituted phenyl or heteroaryl groups | Modulates potency by altering binding interactions | Acid ceramidase inhibitors nih.gov |

Conformation and Stereochemistry in Relation to Biological Response

In the design of acid ceramidase inhibitors based on an oxazol-2-one-3-carboxamide scaffold, the importance of the planar, unsaturated oxazole ring was highlighted. When the oxazole ring was replaced with its saturated, non-planar counterpart, the oxazolidinone ring, the resulting compounds were inactive. nih.gov This suggests that the planarity of the oxazole core is essential for maintaining the correct conformation for inhibitory activity. nih.gov While specific studies focusing solely on the stereochemistry of oxazole-2-carboxamides are not detailed in the provided context, the principles are well-established in medicinal chemistry. Chiral centers in the substituents attached to the oxazole ring can lead to enantiomers or diastereomers, which often exhibit significantly different biological activities because biological targets like enzymes and receptors are themselves chiral.

Scaffold Hopping and Bioisosteric Replacements in this compound Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to optimize lead compounds or to create novel chemical entities that can be patented. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a chemically different one while preserving the three-dimensional arrangement of key functional groups, thus retaining biological activity. nih.govscite.ai Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. nih.gov

In the context of this compound drug design, these strategies can be applied to overcome challenges such as poor solubility, metabolic instability, or off-target effects. For example, the oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619) or 1,3,4-oxadiazole (B1194373). nih.govmdpi.com In one study, a 1,3,4-oxadiazole was successfully used as a bioisosteric replacement for an amide group in a different series of compounds, leading to significantly improved aqueous solubility and pharmacokinetic properties. nih.gov This principle could be applied to this compound analogues, where the oxazole ring might be replaced by an isoxazole (B147169), thiazole, or other related heterocycles to explore new chemical space and potentially improve drug-like properties. wikipedia.orgnih.gov

Similarly, the carboxamide linker could be replaced with a bioisosteric equivalent. The search for novel RORγt inverse agonists saw the successful replacement of a thiazole-2-carboxamide with a 1,3,4-oxadiazole-substituted thiazole, which acted as a bioisosteric amide replacement. nih.gov This demonstrates that the core functionalities of the carboxamide can be mimicked by specific heterocyclic rings. Applying this to oxazole-2-carboxamides could involve replacing the -CONH- linker with a suitable heterocycle to modulate the molecule's properties while maintaining the key hydrogen bonding interactions necessary for biological activity.

Mechanistic Studies of Oxazole 2 Carboxamide Action and Reactivity

Reaction Mechanisms in the Synthesis of Oxazole-2-carboxamides

The synthesis of oxazole-2-carboxamides involves a variety of reaction mechanisms, largely dependent on the chosen synthetic route. Common methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and various metal-catalyzed cross-coupling reactions. These methods proceed through distinct intermediates and transition states, with catalysts and reagents playing crucial roles in directing the reaction pathways.

Several key synthetic routes to oxazole (B20620) derivatives involve well-characterized intermediates. In the Van Leusen oxazole synthesis , an important intermediate is an oxazoline (B21484) species. This is formed after the addition of a deprotonated tosyl-substituted isocyanide (TosMIC) to an aldehyde. The subsequent elimination of p-toluenesulfinic acid (TosH) from this oxazoline intermediate leads to the formation of the 5-substituted oxazole ring. nih.govmdpi.com

Another example is a method starting from carboxylic acids, which are activated in situ to form a trifluorosulfonyl mixed anhydride. This is followed by a nucleophilic attack by 4-(dimethylamino)pyridine (DMAP) to generate an acylpyridinium salt. This reactive intermediate is then trapped by an isocyanoacetate to produce a cyclized intermediate, which then forms the final oxazole product. acs.orgnih.gov

In the Robinson-Gabriel synthesis , the cyclization and dehydration of an α-acylamino ketone is a key step. The reaction mechanism involves the protonation of the acylamino keto moiety, which then undergoes cyclization and subsequent dehydration to form the oxazole ring. ijpsonline.compharmaguideline.com

The table below summarizes key intermediates in common oxazole synthesis pathways.

| Synthesis Route | Key Intermediate(s) | Precursors |

| Van Leusen Reaction | Oxazoline | Aldehydes, Tosylmethyl isocyanide (TosMIC) |

| Carboxylic Acid Activation | Acylpyridinium salt | Carboxylic acids, Isocyanoacetates |

| Robinson-Gabriel Synthesis | Protonated α-acylamino ketone | α-acylamino ketones |

Catalysts and reagents are fundamental in guiding the efficiency and selectivity of oxazole-2-carboxamide synthesis.

Dehydrating agents are crucial in methods like the Robinson-Gabriel synthesis to facilitate the final ring-forming step. While agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) can be used, they sometimes result in low yields. Polyphosphoric acid has been shown to improve yields in these reactions. ijpsonline.compharmaguideline.com

Metal catalysts are extensively used in modern synthetic methods to form C-C bonds, often in the final stages to append substituents to the oxazole core.

Palladium (Pd) and Copper (Cu) catalysts are employed in direct arylation and Suzuki-Miyaura coupling reactions to introduce aryl groups onto the oxazole ring. ijpsonline.comtandfonline.com For instance, Pd-catalyzed amidation of an oxazole intermediate with isocyanides has been used to form 3-(oxazol-5-yl)quinoline-2-carboxamides. nih.govmdpi.com

Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides. tandfonline.com

Nickel (Ni) catalysts are also effective in Suzuki-Miyaura coupling reactions for the synthesis of trisubstituted oxazoles. ijpsonline.comtandfonline.com

Silver carbonate can act as a catalyst to form 2-phenyl-5-(methylthio)-4-alkoxycarbonyl/amido/acyloxazoles from enamide derivatives through a 5-endo cyclization. ijpsonline.com

Bases are often required, for example, in the Van Leusen reaction to deprotonate TosMIC, making it nucleophilic. nih.gov In some procedures, task-specific ionic liquids like piperidine-appended imidazolium (B1220033) [PAIM][NTf2] can act as the base. nih.gov

The following table details the function of various catalysts and reagents in the synthesis of oxazole derivatives.

| Catalyst/Reagent | Type | Role in Reaction |

| Palladium (Pd) complexes | Metal Catalyst | C-C bond formation via cross-coupling (e.g., Suzuki, Heck) |

| Copper (Cu) salts | Metal Catalyst | Direct arylation, oxidative cyclization |

| Nickel (Ni) complexes | Metal Catalyst | C-C bond formation via cross-coupling |

| Polyphosphoric acid | Dehydrating Agent | Promotes cyclodehydration in Robinson-Gabriel synthesis |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Activates carboxylic acids by forming acylpyridinium salts |

| Tosylmethyl isocyanide (TosMIC) | Reagent | Provides C2-N1 synthon in Van Leusen synthesis |

Mechanistic Insights into Biological Interactions of Oxazole-2-carboxamides

Oxazole-2-carboxamides and related oxazole-containing structures are known to interact with a range of biological targets through various non-covalent interactions, including hydrogen bonds, hydrophobic effects, and π-π stacking. ijpsonline.com These interactions underpin their observed biological activities.

Oxazole-containing compounds have been identified as inhibitors of various enzymes and modulators of receptors.

One significant target is acid ceramidase (AC) , a cysteine hydrolase involved in sphingolipid metabolism. A series of oxazol-2-one-3-carboxamides were designed as AC inhibitors. The inhibitory potency was found to be dependent on the substituents on the oxazole ring, with the oxazol-2-one ring itself being essential for activity. nih.govcnr.it The interaction likely involves the carboxamide functionality forming key hydrogen bonds within the enzyme's active site, while the substituted phenyl rings occupy hydrophobic pockets.

The binding affinity of heterocyclic ligands can be strong, with association constants in the range of 10⁴ M⁻¹ to 10⁵ M⁻¹, indicating stable ligand-target complexes. nih.gov

While direct covalent interaction with DNA is less common for this specific compound class, non-covalent binding is a known mechanism for similar heterocyclic structures. Benzothiazoles, which share structural similarities, have been shown to interact with various nucleic acid structures, including DNA:RNA hybrids and G-quadruplexes. nih.govnih.gov The binding can occur in the minor groove of the DNA helix or through intercalation between base pairs. nih.govnih.gov

Such interactions can lead to the stabilization of non-canonical DNA structures like G-quadruplexes, which are found in the promoter regions of oncogenes, potentially inhibiting gene transcription. nih.gov The specific mode of binding and the preference for certain DNA or RNA structures are highly dependent on the substituents attached to the core heterocyclic ring.

The cellular pathways affected by oxazole derivatives are diverse. For instance, isoxazole-carboxamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the regulation of mitochondrial apoptosis pathways involving the Bax and Bcl-2 protein families and mitogen-activated protein kinases (MAPKs). nih.gov

Common biotransformation reactions include:

Oxidation: Hydroxylation of aromatic rings or alkyl side chains, often mediated by cytochrome P450 enzymes.

Hydrolysis: The carboxamide bond can be susceptible to hydrolysis by amidase enzymes, breaking the molecule into an oxazole carboxylic acid and an amine.

Conjugation: The products of Phase I metabolism (like hydroxylated metabolites) can be conjugated with polar molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

For example, studies on oxazolone (B7731731) carboxamides designed as acid ceramidase inhibitors have focused on optimizing their metabolic properties to ensure stability and a desirable pharmacokinetic profile for potential therapeutic use. nih.govcnr.it The specific substituents on the oxazole ring and the carboxamide nitrogen heavily influence the rate and sites of metabolism.

Computational Chemistry and in Silico Drug Design for Oxazole 2 Carboxamide

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is crucial for understanding how a ligand, such as an oxazole-2-carboxamide derivative, might interact with a biological target, typically a protein or enzyme. These studies provide insights into the binding mode and affinity, guiding the rational design of more potent and selective inhibitors.

One area of investigation has been the potential of oxazole (B20620) derivatives as anticancer agents. For instance, a series of 2-phenyl-4-substituted oxazole derivatives were synthesized and evaluated for their antitumor activity. researchgate.net Molecular docking studies were performed on the most active compounds against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The docking results for one particularly active compound revealed a high binding energy, suggesting a strong interaction with the EGFR active site. researchgate.net

In a separate study, novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were designed and evaluated as inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence. nih.gov Molecular docking simulations revealed that the benzoxazole (B165842) core of the inhibitors settled into a hydrophobic pocket of the enzyme, while the i-butyl amide group extended towards a key loop structure, resulting in a conformation that is well-recognized by the target enzyme. nih.gov These computational insights into the structure-activity relationship (SAR) were instrumental in explaining the observed inhibitory activity of the compounds. nih.gov

| Oxazole Derivative | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 2-Phenyl-4-substituted oxazoles | Epidermal Growth Factor Receptor (EGFR) | High binding energy indicating strong interaction with the active site. | researchgate.net |

| 2-Phenyl-benzo[d]oxazole-7-carboxamides | Staphylococcus aureus Sortase A | The benzoxazole core occupies a hydrophobic pocket, and the molecule adopts an L-shape for optimal recognition. | nih.gov |

Virtual Screening for Novel this compound Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

One successful application of virtual screening involved the identification of novel inhibitors for bacterial biotin (B1667282) carboxylase (BC), an attractive target for antibacterial agents. mdpi.comresearchgate.net A large combinatorial library of amino-oxazole derivatives was constructed and subjected to structure-based virtual screening against several BC isoforms from both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net This approach allowed for the rapid identification of potential broad-spectrum inhibitors from a vast chemical space. mdpi.com

In another example, a docking-based virtual screening of the crystal structures of Hypoxia-inducible factor-2α (HIF-2α) inhibitors unexpectedly led to the identification of a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a novel HIF-2α agonist. nih.gov This discovery highlights the power of virtual screening not only to find compounds that inhibit a target but also those that can activate it, opening up new therapeutic possibilities. nih.gov

| Screening Approach | Target | Scaffold Identified | Therapeutic Area | Reference |

|---|---|---|---|---|

| Structure-based virtual screening of a combinatorial library | Bacterial Biotin Carboxylase (BC) | Amino-oxazole | Antibacterial | mdpi.comresearchgate.net |

| Docking-based virtual screening | Hypoxia-inducible factor-2α (HIF-2α) | 3-Aryl-5-methyl-isoxazole-4-carboxamide | Renal Anemia | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the conformational stability of a ligand in the binding site and the persistence of key interactions, providing a more accurate prediction of binding affinity.

In the study of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as HIF-2α agonists, MD simulations were employed to elucidate their mechanism of action. nih.gov The simulations revealed that these compounds could allosterically enhance the dimerization of HIF-2, a crucial step in its activation. nih.gov This level of mechanistic insight would be difficult to obtain from docking studies alone.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of this compound Derivatives

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profile. In silico ADMET profiling predicts these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics and identify potential liabilities.

A comprehensive computational study was conducted on a series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives designed as dual inhibitors of wild-type and mutant epidermal growth factor receptor (EGFR). researchgate.netnih.govresearchgate.net The ADMET profiles of these compounds were predicted, revealing important information about their potential as orally administered drugs. researchgate.netnih.govresearchgate.net For example, one of the lead compounds was predicted to have good oral bioavailability and a favorable safety profile, making it a promising candidate for further development. researchgate.net

| ADMET Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Good | Indicates good absorption from the gastrointestinal tract after oral administration. | researchgate.netnih.govresearchgate.net |

| Blood-Brain Barrier Penetration | Low | Suggests a lower likelihood of central nervous system side effects. | researchgate.netnih.govresearchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with other medications metabolized by this enzyme. | researchgate.netnih.govresearchgate.net |

| AMES Toxicity | Non-mutagenic | Indicates a lower risk of carcinogenicity. | researchgate.netnih.govresearchgate.net |

Fragment-Based Drug Design (FBDD) Approaches for this compound Scaffolds

Fragment-based drug design (FBDD) is a strategy for drug discovery that starts with the identification of small chemical fragments that bind weakly to a biological target. These initial hits are then grown or linked together to produce a lead compound with higher affinity and selectivity.

The oxazole scaffold is well-suited for FBDD due to its synthetic tractability and its presence in numerous biologically active molecules. researchgate.netnih.gov An in silico FBDD approach was successfully employed in the development of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov By computationally analyzing how small fragments bind to the EGFR active site, researchers were able to design a novel chemical series with the desired inhibitory profile. nih.gov This highlights the utility of the oxazole-carboxamide core as a versatile scaffold for building potent and selective inhibitors through fragment-based approaches. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Oxazole 2 Carboxamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of oxazole-2-carboxamide, enabling its separation from impurities and quantification in complex mixtures. High-performance liquid chromatography (HPLC), particularly in combination with mass spectrometry, is a powerful tool for these purposes.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices such as plasma, serum, and tissue. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

The development of a robust HPLC-MS/MS method involves optimizing several key parameters. A typical method would utilize a reversed-phase column, such as a C18, for chromatographic separation. nih.govijper.org Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve efficient separation of the analyte from endogenous matrix components. vedomostincesmp.ru

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances sensitivity. vedomostincesmp.ru An appropriate internal standard is used to ensure accuracy and precision. ijper.org Sample preparation is a critical step to remove proteins and other interferences, with techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) being commonly used. ijper.org

Table 1: Illustrative HPLC-MS/MS Parameters for Quantification of this compound in Human Plasma

| Parameter | Condition |

| Chromatography System | UPLC/HPLC System |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the purity of this compound drug substances and products. nih.govresearchgate.net This technique is crucial for identifying and quantifying any process-related impurities or degradation products, ensuring the quality and consistency of the final product.

A typical RP-HPLC method for purity analysis involves a C8 or C18 column and a mobile phase of acetonitrile and water or a buffer solution. researchgate.netnih.gov The separation is usually performed using a gradient or isocratic elution at a specific flow rate. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound and its potential impurities exhibit maximum absorbance. nih.gov The method's performance is established by demonstrating its ability to separate the main compound from all known impurities and degradation products. researchgate.net

Table 2: Example RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Kromasil C8 (250 x 4.6 mm, 5 µm) or equivalent researchgate.netnih.gov |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm researchgate.netnih.gov |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Spectroscopic Characterization (Excluding Basic Identification)

Beyond initial identification, advanced spectroscopic techniques are employed for the detailed structural elucidation and characterization of this compound and its derivatives. These methods provide in-depth information about the molecule's connectivity, stereochemistry, and electronic properties.

Method Validation in Bioanalytical Applications

For bioanalytical applications, such as pharmacokinetic studies, the HPLC-MS/MS method used for quantifying this compound must be rigorously validated to ensure the reliability of the results. ijper.org Method validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the determined value to the nominal or known true value. ijper.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments. ijper.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1. ijper.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. ijper.org

Recovery: The extraction efficiency of the analytical method for the analyte from the biological matrix. ijper.org

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals, including freeze-thaw stability, short-term stability at room temperature, and long-term storage stability.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the theoretical value (except at LLOQ, where it should be within ±20%). ijper.org |

| Precision | The coefficient of variation (%CV) should not exceed 15% (except at LLOQ, where it should not exceed 20%). ijper.org |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 ijper.org |

| Recovery | Consistent, precise, and reproducible. |

Natural Products and Peptidomimetics Featuring Oxazole 2 Carboxamide Moieties

Occurrence of Oxazole-Containing Peptides in Nature

Oxazole-containing peptides are a class of natural products predominantly isolated from marine organisms, including sponges, cyanobacteria, and tunicates. nih.gov These compounds exhibit a wide range of biological activities, such as antimicrobial, antiviral, and cytotoxic effects. nih.gov The oxazole (B20620) ring within these peptides is typically formed from the post-translational modification of serine or threonine residues. nih.gov

While the broader family of oxazole-containing natural products is well-documented, specific examples where the oxazole is present as a distinct 2-carboxamide (B11827560) are less common. Often, the oxazole ring is integrated into the peptide backbone, replacing an amino acid residue, which implies connectivity at two points of the ring. However, the fundamental building blocks and biosynthetic pathways provide a basis for the natural occurrence of the oxazole-2-carboxamide structure.

Some notable examples of natural products containing an oxazole ring, which are part of a peptide or alkaloid structure, are listed below.

Table 1: Examples of Oxazole-Containing Natural Products

| Compound Name | Source Organism | Notable Structural Feature |

|---|---|---|

| Muscoride A | Nostoc muscorum (cyanobacterium) | Bis-5-methyloxazole moiety nih.gov |

| Microcin B17 | Escherichia coli | Multiple oxazole and thiazole (B1198619) rings nih.gov |

| Keramamide B | Theonella sponge | Contains an oxazole ring within a cyclic peptide nih.gov |

| Leucamide A | Leucetta microraphis (sponge) | Oxazole-containing peptide nih.gov |

| Wewakazoles | Moorea producens (cyanobacterium) | Cyclic dodecapeptides with three oxazole rings. nih.gov |

Biosynthetic Pathways of Natural Oxazole Derivatives

The biosynthesis of oxazole rings in natural peptides is a fascinating enzymatic process that typically involves the modification of precursor peptides synthesized ribosomally or non-ribosomally. nih.gov The key steps in the formation of the oxazole moiety from a serine or threonine residue are heterocyclization and subsequent oxidation. nih.gov

The process is initiated by the activity of a cyclodehydratase enzyme, which catalyzes the intramolecular cyclization of a serine or threonine residue with the preceding amide carbonyl group. This reaction forms an oxazoline (B21484) ring. Following this, a dehydrogenase enzyme, often dependent on flavin mononucleotide (FMN), oxidizes the oxazoline to the aromatic oxazole. nih.gov This biosynthetic machinery is part of a larger enzymatic complex that can also be responsible for the formation of other heterocycles, such as thiazoles from cysteine residues. nih.gov

The genetic basis for these modifications is often found in operons that encode for the precursor peptide and the modifying enzymes. nih.gov For example, in the biosynthesis of microcin B17, a trimeric protein complex is responsible for the heterocyclization of cysteine and serine/threonine residues into thiazole and oxazole rings. nih.gov

This compound as a Core Structure in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The oxazole ring is a valuable scaffold in the design of peptidomimetics because it can act as a bioisosteric replacement for an amide bond or an amino acid side chain. nih.gov

The incorporation of an oxazole moiety can introduce conformational constraints, leading to a more defined three-dimensional structure, which can be beneficial for binding to biological targets. nih.gov Specifically, the this compound structure can be envisioned as a mimic of an amino acid residue where the oxazole ring replaces the Cα-carbonyl portion of the peptide backbone.

The synthesis of oxazole-containing amino acids and their incorporation into peptide chains is a key strategy in the development of novel peptidomimetics. acs.org These building blocks can be used in both solid-phase and solution-phase peptide synthesis to create macrocyclic and linear peptidomimetics with diverse biological activities.

Impact of Oxazole Moieties on Peptide Stability and Interactions

The presence of an oxazole ring within a peptide backbone has a significant impact on its conformational properties and stability. The aromatic and planar nature of the oxazole ring restricts the conformational freedom of the peptide chain, leading to a more rigid structure. nih.govacs.org This pre-organization can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Studies on model oxazole-amino acids have shown that they can adopt stable conformations stabilized by intramolecular hydrogen bonds. nih.govacs.org For instance, an N-H---N hydrogen bond between the amide proton and the oxazole nitrogen can lead to a well-defined β-turn-like structure. nih.govacs.org This conformational rigidity also contributes to increased resistance to proteolytic degradation, a major challenge in the therapeutic use of peptides.

Broader Applications and Translational Research of Oxazole 2 Carboxamide

Role in Agrochemical Development

The oxazole (B20620) framework is a critical structural motif in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. Research into oxazole-2-carboxamide derivatives has revealed significant potential for creating new agents for crop protection.

Detailed research has focused on synthesizing novel series of oxazole carboxamides and evaluating their biological activities. For instance, a study on pyridyl–oxazole carboxamides demonstrated potent fungicidal properties. Several synthesized compounds exhibited 100% fungicidal activity against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani at a concentration of 100 mg/L. rsc.org The development of such compounds is driven by the need for alternatives to highly toxic pesticides, with amide-containing heterocyclic compounds being a key area of focus due to their high activity and good selectivity. rsc.org

The versatility of the oxazole ring allows for the creation of derivatives with a broad spectrum of activities, including antifungal, insecticidal, acaricidal, and herbicidal properties. researchgate.net The fungicidal efficacy of these compounds can be influenced by various substitutions on the molecule, such as the presence of halogen atoms or electron-withdrawing groups. researchgate.net Benzoxazole (B165842) derivatives, which feature a fused benzene (B151609) and oxazole ring, have also been systematically reviewed for their wide-ranging applications in discovering new agrochemicals. tandfonline.com

Fungicidal Activity of Pyridyl–Oxazole Carboxamide Derivatives

| Compound ID | Target Fungus | Concentration (mg/L) | Fungicidal Activity (%) | Reference |

|---|---|---|---|---|

| 6a | Botrytis cinerea | 100 | 100% | rsc.org |

| 6b | Botrytis cinerea | 100 | 100% | rsc.org |

| 6b | Rhizoctonia solani | 100 | 100% | rsc.org |

| 6c | Botrytis cinerea | 100 | 100% | rsc.org |

| 6d | Botrytis cinerea | 100 | 100% | rsc.org |

| 6e | Botrytis cinerea | 100 | 100% | rsc.org |

| 6g | Botrytis cinerea | 100 | 100% | rsc.org |

| 6h | Botrytis cinerea | 100 | 100% | rsc.org |

Application in Materials Science (e.g., Polymers, Coatings)

The structural characteristics of oxazole derivatives make them suitable for applications in materials science. The oxazole ring's ability to engage in various weak interactions, such as hydrogen bonding and pi-pi stacking, allows for its incorporation into advanced polymers and coatings. tandfonline.comsemanticscholar.org These materials often exhibit desirable properties like thermal stability and specific optoelectronic characteristics.

While direct polymerization of this compound is not widely documented, the use of oxazole-containing ligands in catalysis for polymer synthesis is an area of active research. For example, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and proven to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand significantly influences the catalytic performance and the microstructure of the resulting copolymers. mdpi.com

Furthermore, related heterocyclic compounds like oxadiazoles, which share structural similarities with oxazoles, are used as building blocks for thermostable polymers. These polymers are often incorporated into polymer light-emitting diodes (PLEDs) due to their electron-transporting properties and strong fluorescence. uni-augsburg.de Aromatic polyethers containing oxadiazole units in their main chain have been synthesized and show excellent film-forming properties, making them suitable for creating homogeneous thin films via spin-coating. uni-augsburg.de This highlights the potential for oxazole-based structures in the development of advanced functional materials.

Applications of Oxazole and Related Heterocycles in Materials Science

| Heterocycle Type | Application Area | Key Finding / Property | Reference |

|---|---|---|---|

| Oxazole Derivatives | Polymer Synthesis Catalysis | Oxazole-based ligands used with vanadium catalysts for ethylene-norbornene copolymerization. | mdpi.com |

| Oxadiazole Derivatives | Polymer Light-Emitting Diodes (PLEDs) | Used as building blocks for thermostable, fluorescent polymers that facilitate electron injection and transport. | uni-augsburg.de |

| Oxazole Derivatives | General Material Science | The core structure allows for diverse weak interactions (hydrogen bonds, pi-pi stacking), making it a candidate for functional materials. | tandfonline.comsemanticscholar.org |

This compound as a Corrosion Inhibitor

Derivatives of oxazole have been identified as effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. The oxazole molecule contains nitrogen and oxygen atoms, which have lone pairs of electrons that facilitate strong adsorption onto the metal surface. researchgate.net

Studies on 316L stainless steel in sulfamic acid solutions have shown that oxazole derivatives can act as potent mixed-type inhibitors, meaning they inhibit both anodic and cathodic reactions of the corrosion process. tandfonline.commdpi.com The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. tandfonline.commdpi.com Research has demonstrated that certain oxazole derivatives can achieve a maximum inhibition efficiency of 91% at a concentration of 2 × 10⁻⁴ M. tandfonline.commdpi.com The presence of the oxazole ring is crucial for this activity, and its derivatives are considered promising as eco-friendly and cost-effective alternatives to traditional corrosion inhibitors. tandfonline.com

Performance of Oxazole Derivatives as Corrosion Inhibitors

| Inhibitor Type | Metal/Alloy | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Synthesized Oxazole Derivatives | 316L Stainless Steel | Sulfamic Acid | 2 × 10⁻⁴ M | 91% | tandfonline.commdpi.com |

| Oxazole 1 (Generic) | Steel | Acidic Environment | Not Specified | 90% | researchgate.net |

| Oxazole 2 (Thiol-containing) | Steel | Acidic Environment | Not Specified | 85% | researchgate.net |

Use as Building Blocks for Complex Heterocyclic Compounds

The oxazole ring is a privileged scaffold in medicinal chemistry and serves as a versatile building block for the synthesis of more complex molecules. uni-augsburg.deacs.org this compound and its derivatives are valuable intermediates in organic synthesis, enabling the construction of a wide range of biologically active compounds and complex natural products. lifechemicals.com

Synthetic chemists utilize the oxazole core to create densely functionalized molecules. For example, oxazole-containing amino acids have been synthesized and used as building blocks for preparing macrocycles and peptidomimetics. acs.org These structures are often designed as orthogonally protected scaffolds suitable for applications in supramolecular chemistry. acs.org

The van Leusen oxazole synthesis, which uses reagents like Tosylmethyl isocyanide (TosMIC), is a widely employed method for creating the oxazole ring from various precursors. acs.org This reaction has been used to synthesize intermediates such as 5-(2-chloroquinolin-3-yl)oxazole from 2-chloroquinoline-3-carbaldehydes, which can then be further modified to produce complex quinoline-2-carboxamides. acs.org The adaptability of the oxazole ring makes it a foundational component for generating libraries of diverse heterocyclic compounds for drug discovery and other applications. uni-augsburg.delifechemicals.com

Examples of Oxazole Derivatives as Synthetic Building Blocks

| Oxazole-Based Building Block | Synthetic Method/Reaction | Resulting Complex Compound/Scaffold | Reference |

|---|---|---|---|

| Densely functionalized oxazole-containing amino acids | Solid- and solution-phase synthesis | Orthogonally protected macrocyclic scaffolds | acs.org |

| 2-chloromethyl-functionalized oxazole esters | Silver-mediated substitution with primary amines | N-substituted aminomethyl azole esters for cyclopeptide synthesis | |

| 2-chloroquinoline-3-carbaldehyde (precursor) | van Leusen reaction with TosMIC | 5-(2-tosylquinolin-3-yl)oxazole | acs.org |

| N-propargyl carboxamides | Gold-catalyzed 5-exo-dig cyclization | 2,5-disubstituted oxazoles |

Future Perspectives and Emerging Research Directions for Oxazole 2 Carboxamide

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The future of oxazole-2-carboxamide synthesis lies in the development of more efficient, selective, and environmentally sustainable methodologies. While traditional methods like the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis have been foundational, emerging research is focused on overcoming their limitations. nih.govtandfonline.com Future strategies will likely prioritize atom economy, reduction of hazardous waste, and simplification of reaction protocols.

Key research directions include:

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates is a major goal. For instance, one-pot Suzuki-Miyaura coupling reactions have been developed for producing 2,4,5-trisubstituted oxazoles. semanticscholar.orgtandfonline.com Future work will aim to integrate the carboxamide formation directly into these one-pot sequences.

Catalyst Innovation: The exploration of novel catalysts is crucial. This includes the use of transition metals like palladium and copper to facilitate cross-coupling and C-H activation reactions, enabling the construction of complex derivatives with high precision. nih.govresearchgate.net Research into more sustainable and cheaper metal catalysts or even organocatalysis is an active area of investigation.

Green Chemistry Approaches: The use of microwave irradiation and ultrasound-assisted synthesis is expected to become more widespread. researchgate.netrjstonline.com These techniques can significantly reduce reaction times and energy consumption. Furthermore, the use of greener solvents, such as deep eutectic solvents, is being explored to replace traditional volatile organic compounds.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses of oxazole-2-carboxamides to flow chemistry systems will be a key step toward efficient industrial-scale production.

| Synthetic Strategy | Key Features & Future Direction |

| Van Leusen Synthesis | Utilizes tosylmethylisocyanide (TosMIC); future work aims to broaden substrate scope and improve reaction conditions. nih.gov |

| Metal-Catalyzed Cross-Coupling | Employs catalysts like Palladium (Pd) and Copper (Cu) for direct arylation and C-H activation; focus on developing more sustainable catalysts. nih.gov |

| Microwave-Assisted Synthesis | Reduces reaction times and improves yields; integration with green solvents is a key future goal. researchgate.net |

| One-Pot Reactions | Combines multiple steps to improve efficiency; future development will focus on creating more complex molecules in a single sequence. tandfonline.com |

Exploration of New Therapeutic Targets and Disease Areas

While oxazole derivatives have been extensively studied for their anticancer properties, the future of this compound research involves significant expansion into new disease areas and the identification of novel molecular targets. benthamscience.com The versatility of the scaffold allows for fine-tuning of its structure to interact with a wide range of biological macromolecules. tandfonline.com

Emerging therapeutic areas include: